(R)-1-(6-Methoxy-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol
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Overview
Description
®-1-(6-Methoxy-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol is a chiral compound that features a pyridine ring substituted with a methoxy group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Methoxy-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Substitution with Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions.
Attachment of the Pyrazole Ring: The pyrazole ring can be attached through cyclization reactions involving hydrazines and 1,3-diketones.
Chiral Center Introduction: The chiral center can be introduced using chiral catalysts or starting materials.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions may convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Receptor Binding: It may bind to specific receptors, influencing biological pathways.
Medicine
Drug Development: The compound may be explored for its potential therapeutic effects.
Diagnostics: It could be used in diagnostic assays to detect specific biomolecules.
Industry
Material Science: The compound may be used in the development of new materials with unique properties.
Agriculture: It could be explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism by which ®-1-(6-Methoxy-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(6-Methoxy-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities.
1-(6-Methoxy-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-one: A related compound with a ketone group instead of an alcohol.
Uniqueness
®-1-(6-Methoxy-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol is unique due to its specific chiral center and the combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13N3O2 |
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Molecular Weight |
219.24 g/mol |
IUPAC Name |
(1R)-1-(6-methoxy-3-pyrazol-1-ylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C11H13N3O2/c1-8(15)11-9(14-7-3-6-12-14)4-5-10(13-11)16-2/h3-8,15H,1-2H3/t8-/m1/s1 |
InChI Key |
PZHDCSZQDRDAMA-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=N1)OC)N2C=CC=N2)O |
Canonical SMILES |
CC(C1=C(C=CC(=N1)OC)N2C=CC=N2)O |
Origin of Product |
United States |
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